molecular formula C26H26N2O6S B14971474 methyl 2-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 2-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B14971474
M. Wt: 494.6 g/mol
InChI Key: JMDOBQHXCVJHNS-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple methyl groups, a benzenesulfonyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the benzenesulfonyl group and the methyl groups. Key reagents used in these steps include methyl benzoate, benzenesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfonamide or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.

Scientific Research Applications

METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE
  • METHYL 4-FLUOROBENZOATE
  • 3-METHYL-2,4-NONANEDIONE

Comparison: METHYL 2-METHYL-3-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its complex structure, which includes multiple functional groups and a benzoxazine ring This distinguishes it from simpler compounds like METHYL 4-FLUOROBENZOATE, which has fewer functional groups and a simpler structure

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 2-methyl-3-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C26H26N2O6S/c1-16-8-11-19(12-9-16)35(31,32)28-15-24(34-23-13-10-17(2)14-22(23)28)25(29)27-21-7-5-6-20(18(21)3)26(30)33-4/h5-14,24H,15H2,1-4H3,(H,27,29)

InChI Key

JMDOBQHXCVJHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC(=C4C)C(=O)OC

Origin of Product

United States

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